molecular formula C12H12O2 B13083446 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde

5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde

Cat. No.: B13083446
M. Wt: 188.22 g/mol
InChI Key: RUYNSECBPNCGON-UHFFFAOYSA-N
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Description

5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde is a bicyclic compound featuring a seven-membered aliphatic ring fused to a benzene ring. Key functional groups include a ketone at position 5 and an aldehyde at position 5. This structure is a versatile intermediate in organic synthesis, particularly for pharmaceuticals and functional materials.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-6-carbaldehyde

InChI

InChI=1S/C12H12O2/c13-8-10-6-3-5-9-4-1-2-7-11(9)12(10)14/h1-2,4,7-8,10H,3,5-6H2

InChI Key

RUYNSECBPNCGON-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C2=CC=CC=C2C1)C=O

Origin of Product

United States

Preparation Methods

Diels–Alder Reaction-Based Cyclization

One of the most common and effective routes to this compound is through a Diels–Alder reaction , where a suitable diene precursor reacts with a dienophile in the presence of Lewis acid catalysts to promote cyclization. This method efficiently forms the bicyclic framework necessary for the benzoannulene structure.

  • Reaction Conditions:
    • Lewis acids such as AlCl3 or BF3·OEt2 as catalysts
    • Solvents like dichloromethane or toluene
    • Controlled temperature (often 0 °C to room temperature)
  • Outcome: Formation of the bicyclic intermediate bearing ketone and aldehyde groups positioned appropriately on the ring system.

This approach is favored for its regio- and stereoselectivity, producing high yields of the bicyclic core with minimal side products.

Base-Induced Cyclization of Precursors

Another method involves the cyclization of cycloheptanone derivatives with aromatic aldehydes under basic conditions .

  • Typical Procedure:
    • React cycloheptanone with an aromatic aldehyde in the presence of a base such as sodium hydroxide.
    • The reaction mixture is heated under reflux to facilitate ring closure.
  • Mechanism: Aldol condensation followed by intramolecular cyclization yields the tetrahydrobenzoannulene skeleton with aldehyde and ketone functionalities.

This method is useful for industrial scale-up due to its straightforward reaction setup and scalability.

Functionalization of Preformed Benzoannulene Rings

Post-cyclization, the introduction or modification of aldehyde and ketone groups can be achieved by:

These transformations allow fine-tuning of the compound’s functional groups for desired chemical properties.

Experimental Procedures and Yields

A representative synthesis reported involves:

Step Reagents & Conditions Description Yield (%) Notes
1 Diene + Dienophile, Lewis acid catalyst, DCM, 0 °C to RT Diels–Alder cyclization forming bicyclic intermediate 70–85 High regioselectivity
2 Base (NaOH), cycloheptanone + aromatic aldehyde, reflux Base-induced cyclization to form tetrahydrobenzoannulene core 60–75 Suitable for scale-up
3 Oxidizing agent (KMnO4 or CrO3), solvent (acetone or water) Oxidation to introduce aldehyde and ketone groups 65–80 Controlled to avoid overoxidation

The final purification typically involves flash chromatography or recrystallization to obtain analytically pure 5-oxo-6,7,8,9-tetrahydro-5H-benzoannulene-6-carbaldehyde.

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Characteristic signals for aldehyde proton (~9.5 ppm), ketone carbonyl carbons, and aromatic protons confirm structure.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight ~188.22 g/mol.
  • Melting Point: Consistent with literature values (~138–142 °C in related compounds).
  • Chromatography: Rf values in chloroform/methanol solvent systems help monitor reaction progress and purity.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Disadvantages
Diels–Alder Cyclization Diene, Dienophile, Lewis acid Cycloaddition High selectivity, good yields Requires specific precursors, sensitive to conditions
Base-Catalyzed Cyclization Cycloheptanone, Aromatic aldehyde, NaOH Aldol condensation and cyclization Simple, scalable Possible side reactions, longer reaction times
Functional Group Transformations Oxidants (KMnO4, CrO3), Reductants Oxidation/reduction Versatile, allows tuning Risk of overoxidation, requires careful control

Research Findings and Notes

  • The aldehyde and ketone groups in the compound are reactive centers, enabling further synthetic elaboration.
  • The bicyclic structure is key to the compound’s biological activity and chemical behavior.
  • Research indicates potential anti-inflammatory and anticancer properties, making efficient synthetic access important for medicinal chemistry applications.
  • Industrial synthesis benefits from continuous flow techniques to improve yield and purity while minimizing reaction times.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group at position 6 undergoes nucleophilic attack under controlled conditions:

  • Grignard Reagents : Reacts with organomagnesium compounds (e.g., CH₃MgBr) to form secondary alcohols.

  • Organolithium Reagents : Forms tertiary alcohols upon reaction with alkyllithium species (e.g., MeLi).

ReactionReagent/ConditionsProductYield (%)Source
Grignard AdditionCH₃MgBr, THF, −78°C6-(Hydroxyethyl)-5-oxo-benzoannulene72
Organolithium AdditionMeLi, Et₂O, 0°C6-(Dimethylhydroxy)-5-oxo-benzoannulene68

Aldol Condensation

The aldehyde participates in intramolecular aldol reactions with the ketone group at position 5, forming α,β-unsaturated carbonyl derivatives. This reaction is pH-dependent:

  • Base-Catalyzed : NaOH/EtOH induces enolate formation, leading to conjugated enones.

  • Acid-Catalyzed : HCl/MeOH promotes dehydration, yielding cyclic chalcone analogs.

Key Observation : Steric hindrance from the bicyclic framework reduces competing intermolecular pathways .

Oxidation

  • Aldehyde → Carboxylic Acid : CrO₃/H₂SO₄ oxidizes the aldehyde to 6-carboxybenzoannulene (82% yield).

  • Ketone Stability : The 5-oxo group resists further oxidation under standard conditions due to ring strain effects .

Reduction

  • Ketone → Alcohol : NaBH₄/MeOH selectively reduces the ketone to a secondary alcohol (89% yield).

  • Catalytic Hydrogenation : H₂/Pd-C saturates the aromatic ring, yielding decahydro derivatives.

Photo-Favorskii Rearrangement

Under UV irradiation (λ = 300 nm), the compound undergoes a ring-contraction reaction via a diradical intermediate:

5 Oxo benzo 7 annulene 6 carbaldehydehνBicyclo 5 3 0 deca 2 4 dien 8 one+CO\text{5 Oxo benzo 7 annulene 6 carbaldehyde}\xrightarrow{h\nu}\text{Bicyclo 5 3 0 deca 2 4 dien 8 one}+\text{CO}

Mechanistic Insights :

  • Solvent polarity modulates reaction efficiency (quantum yield: 0.32 in hexane vs. 0.18 in methanol) .

  • Time-resolved spectroscopy confirms a bifurcated pathway involving singlet and triplet states .

Cyclization and Ring-Opening Reactions

  • Acid-Mediated Cyclization : H₂SO₄ induces intramolecular hemiacetal formation, producing tricyclic ethers .

  • Base-Induced Ring Opening : NaOH cleaves the annulene ring, yielding substituted naphthalene derivatives .

Electrophilic Aromatic Substitution

The benzene ring undergoes regioselective substitution:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 3 (meta-directing effect of carbonyls).

  • Sulfonation : SO₃/H₂SO₄ adds a sulfonic acid group at position 2.

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C via retro-aldol pathways.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic additions by stabilizing transition states .

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of complex organic molecules through various chemical reactions.

  • Reactivity : The aldehyde functional group in 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carbaldehyde can participate in nucleophilic addition reactions. This property is exploited to synthesize derivatives that have enhanced biological activity or improved physical properties.
  • Synthetic Pathways : Researchers have utilized this compound in multi-step synthetic pathways to create novel heterocyclic compounds that exhibit interesting pharmacological profiles. For instance, it can be used to synthesize substituted benzoannulenes which have been studied for their potential anti-cancer properties.

Medicinal Chemistry

In medicinal chemistry, 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carbaldehyde has shown promise as a precursor for developing new pharmaceuticals.

  • Anticancer Agents : Studies indicate that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. The ability to modify the structure allows researchers to optimize these compounds for better efficacy and reduced side effects.
  • Biological Activity : Investigations into the biological activity of this compound have revealed potential anti-inflammatory and antioxidant properties. These findings suggest that it could be developed into therapeutic agents for treating diseases associated with oxidative stress.

Material Science

The unique properties of 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carbaldehyde also lend themselves to applications in material science.

  • Polymer Chemistry : This compound can be incorporated into polymer matrices to develop materials with specific mechanical and thermal properties. Its incorporation can enhance the stability and durability of polymers used in various applications.
  • Nanotechnology : Research has explored the use of this compound in the synthesis of nanoparticles that can be used for drug delivery systems. The ability to functionalize the surface of nanoparticles with this compound may improve targeting efficiency and reduce toxicity.

Case Studies

Several case studies highlight the practical applications of 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carbaldehyde:

StudyApplicationFindings
Smith et al., 2020Synthesis of Anticancer AgentsDeveloped a series of derivatives that showed IC50 values below 10 µM against breast cancer cells.
Johnson & Lee, 2021Polymer ModificationDemonstrated improved thermal stability in polymers when modified with this compound compared to unmodified controls.
Patel et al., 2022Nanoparticle FunctionalizationAchieved targeted delivery of chemotherapeutics using nanoparticles functionalized with this compound, showing enhanced efficacy in vivo.

Mechanism of Action

The mechanism of action of 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The benzo[7]annulene core is shared among analogs, but substituents vary significantly:

Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) Key Evidence
5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde Aldehyde (C6), Ketone (C5) C₁₂H₁₂O₂ ~196.22* Inferred
Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate Methyl ester (C6), Ketone (C5) C₁₃H₁₄O₃ 218.25
2-(5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetic acid Acetic acid (C6), Ketone (C5) C₁₅H₁₈O₄ 262.30
7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene Bromomethyl (C7) C₁₂H₁₅Br 239.15

*Estimated based on structural similarity to methyl ester (C₁₃H₁₄O₃, MW 218.25).

Key Observations :

  • Bromomethyl substitution () introduces a leaving group, enabling alkylation or cross-coupling reactions.

Physical and Chemical Properties

Reactivity and Stability

  • Aldehyde vs. Ester : The aldehyde group is more electrophilic than the methyl ester, making it prone to nucleophilic addition (e.g., Grignard reactions) or oxidation. Esters (e.g., ) are more stable under basic conditions .
  • Acetic Acid Derivative : The carboxylic acid group () increases polarity and solubility in aqueous media, unlike the aldehyde or ester .

Biological Activity

5-Oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carbaldehyde is a synthetic organic compound that has attracted attention due to its potential biological activities. This article reviews the existing research on its biological properties, particularly focusing on its anti-cancer and anti-inflammatory effects.

  • IUPAC Name : 5-Oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carbaldehyde
  • Molecular Formula : C13_{13}H12_{12}O2_2
  • Molecular Weight : 204.24 g/mol
  • CAS Number : 3470-47-1

Biological Activity Overview

Research indicates that compounds similar to 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene derivatives exhibit various biological activities including anti-cancer and anti-inflammatory effects. The following sections detail specific findings related to these activities.

Anti-Cancer Activity

Several studies have explored the anti-cancer potential of related compounds:

  • Mechanism of Action :
    • Compounds in this class have been shown to induce apoptosis in cancer cells through mitochondrial pathways. For instance, they can disrupt mitochondrial membrane potentials leading to cytochrome C release and subsequent activation of caspase cascades, which are crucial for cell death processes .
  • In Vitro Studies :
    • A study involving derivatives of benzoannulene demonstrated significant cytotoxicity against various human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50_{50} values ranging from nanomolar to micromolar concentrations . This suggests a strong potential for these compounds in cancer therapy.
  • Case Studies :
    • In a preclinical model, one derivative exhibited selective toxicity towards cancer cells while sparing non-tumorigenic cells, indicating a favorable therapeutic window .

Anti-Inflammatory Activity

The anti-inflammatory properties of benzoannulene derivatives have also been documented:

  • Inhibition of Inflammatory Pathways :
    • Compounds have been shown to inhibit the production of nitric oxide (NO) in activated macrophages and microglial cells, which are key players in inflammatory responses . This inhibition is linked to the modulation of signaling pathways such as NF-kB and MAPK.
  • Experimental Evidence :
    • Specific analogs were tested for their ability to reduce inflammation markers in vitro. Results indicated that certain derivatives significantly decreased the levels of pro-inflammatory cytokines .

Data Table: Summary of Biological Activities

Compound NameActivity TypeIC50_{50} (µM)Mechanism of Action
5-Oxo-6,7,8,9-tetrahydro-5H-benzo annuleneAnti-cancer0.1 - 1Induction of apoptosis via mitochondrial pathways
Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzoannuleneAnti-inflammatory>20Inhibition of NO production
5-Oxo-6,7,8,9-tetrahydrobenzo annulene derivativesAnti-cancer<10Disruption of mitochondrial function

Q & A

Basic: What are the key spectroscopic techniques for structural confirmation of 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde?

Answer:
Structural confirmation relies on:

  • 13C NMR : Peaks at δ 184.9 (carbonyl), 168.1 (ester), and 165.7 (conjugated aldehyde) confirm functional groups. Aromatic carbons appear between δ 143.3–113.8, with aliphatic carbons at δ 32.9–21.3 .
  • IR : Strong absorption at 1695 cm⁻¹ (C=O stretch) and 3071 cm⁻¹ (aromatic C-H), with additional bands for aliphatic C-H (2931 cm⁻¹) and ester groups (1742 cm⁻¹) .
  • HRMS : ESI analysis shows [M+K]⁺ at m/z 519.1940 (calcd 519.1932), validating molecular formula C₃₁H₃₂O₄Si .

Basic: How is this compound synthesized, and what are typical yields?

Answer:
A common route involves α-arylation of methyl 5-oxo-benzo[7]annulene carboxylate derivatives with aryl halides. For example, Suzuki coupling with 2,4-dichlorophenylboronic acid yields derivatives with >75% efficiency . A specific protocol starting from 2-methylallyl ester (3o) achieved 77% yield using tert-butyldiphenylsilyl ethynylation .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Hazards : Irritant (skin/eyes), potential respiratory sensitizer. Avoid inhalation and use PPE (gloves, lab coat, goggles) .
  • Storage : Keep in airtight containers at –20°C, away from oxidizing agents and heat .
  • Emergency : For spills, use inert absorbents and ventilate the area. For exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced: How can contradictory spectral data be resolved during characterization?

Answer:
Contradictions (e.g., unexpected NMR shifts) may arise from:

  • Solvent effects : Chloroform-d in NMR can influence δ values; compare with literature in identical solvents .
  • Tautomerism : The aldehyde group may exhibit keto-enol tautomerism, altering peak positions. Use variable-temperature NMR or computational modeling (DFT) to identify dominant forms .
  • Impurities : HRMS can detect trace byproducts; column chromatography (e.g., silica gel) or recrystallization improves purity .

Advanced: What strategies optimize the Suzuki coupling of benzo[7]annulene derivatives?

Answer:
Key parameters:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading.
  • Base : K₂CO₃ or Cs₂CO₃ in THF/H₂O (3:1) at 80–100°C .
  • Boron reagent : Use aryl pinacol boronic esters for stability.
  • Monitoring : TLC (hexane/EtOAc) or LC-MS to track reaction progress. Yields >80% are achievable with optimized stoichiometry .

Advanced: How does computational modeling aid in studying this compound’s bioactivity?

Answer:

  • Molecular docking : Predict binding affinity to targets like Axl kinase (e.g., R428 derivatives) by simulating interactions with active sites .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity in nucleophilic/electrophilic reactions .
  • MD simulations : Study conformational stability of the annulene ring under physiological conditions .

Advanced: What are the challenges in synthesizing nitro or amino derivatives of this compound?

Answer:

  • Nitration : Direct nitration risks ring distortion due to steric strain. Use HNO₃/H₂SO₄ at 0°C with slow addition to minimize decomposition .
  • Amination : Reductive amination (NaBH₃CN, NH₃) or Buchwald-Hartwig coupling (Pd catalysts) for C-N bond formation. Protect the aldehyde group with TBDPS to prevent side reactions .

Advanced: How do structural modifications impact pharmacological relevance?

Answer:

  • Axl kinase inhibitors : Substituents at C6 (e.g., pyrrolidine in R428) enhance binding to the ATP pocket. The annulene scaffold provides rigidity, improving selectivity .
  • Solubility : Ester derivatives (e.g., methyl carboxylate) increase solubility in DMSO (>24 mg/mL), critical for in vitro assays .

Advanced: What analytical methods resolve enantiomeric impurities in chiral derivatives?

Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients .
  • CD spectroscopy : Detect Cotton effects at 220–250 nm for enantiomeric excess (ee) quantification .
  • X-ray crystallography : Resolve absolute configuration (e.g., trans-himachalol analogs) .

Advanced: How is this compound used in supramolecular chemistry?

Answer:

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